![molecular formula C47H64N4O11S2 B12373513 [13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine](/img/structure/B12373513.png)
[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine is a complex organic molecule with a unique structure This compound is characterized by its multiple functional groups, including carboxylic acids, sulfonates, and azoniapentacyclic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as carboxylic acids and sulfonates. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The presence of carboxylic acid groups allows for oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carboxylic acids to alcohols or alkanes.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, replacing the sulfonate with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acids can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar functional groups, used in the production of high-performance polymers.
Noble Gas Compounds: Although chemically different, these compounds share the characteristic of having unique and complex structures.
Uniqueness
The uniqueness of [13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[128003,1205,10
Propriétés
Formule moléculaire |
C47H64N4O11S2 |
|---|---|
Poids moléculaire |
925.2 g/mol |
Nom IUPAC |
[13-(2,4-dicarboxyphenyl)-6,7,7,19,19,20-hexamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C35H34N2O11S2.2C6H15N/c1-34(2)14-19(16-49(42,43)44)22-10-25-29(12-27(22)36(34)5)48-30-13-28-23(20(17-50(45,46)47)15-35(3,4)37(28)6)11-26(30)31(25)21-8-7-18(32(38)39)9-24(21)33(40)41;2*1-4-7(5-2)6-3/h7-15H,16-17H2,1-6H3,(H3-,38,39,40,41,42,43,44,45,46,47);2*4-6H2,1-3H3 |
Clé InChI |
HVIUCQATZFBKFP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.CC1(C=C(C2=CC3=C(C=C2N1C)OC4=CC5=[N+](C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)O)C(=O)O)CS(=O)(=O)O)(C)C)C)CS(=O)(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


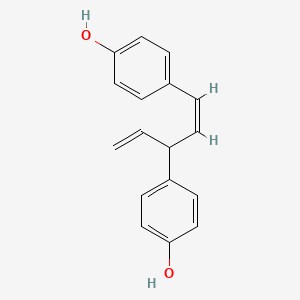

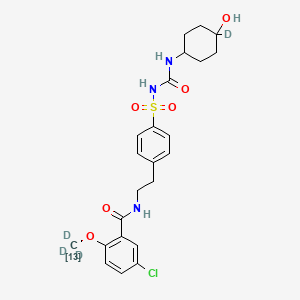
![(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]butanoic acid](/img/structure/B12373451.png)
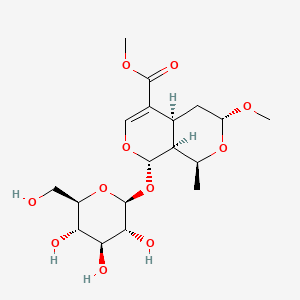
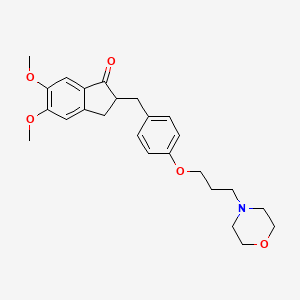
![(4S)-4-[[(2S,3S)-2-[3-[2-[2-[2-[2-[3-[[(2S,3S)-1-[[(2S)-4-carboxy-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12373471.png)
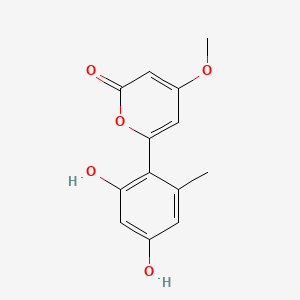
![4-anilino-N-cyclopropyl-6-[4-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carbonyl]phenyl]quinoline-3-carboxamide](/img/structure/B12373474.png)
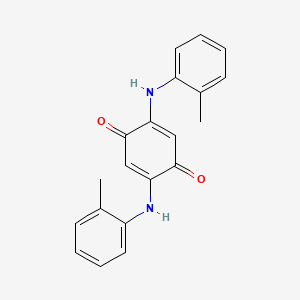
![N-tert-butyl-1-[[3-[(4-fluorophenyl)diazenyl]phenyl]methyl]piperidine-4-carboxamide](/img/structure/B12373485.png)
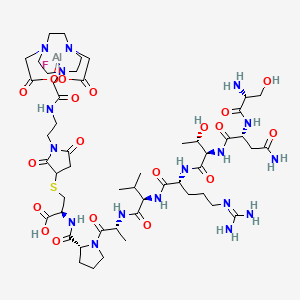
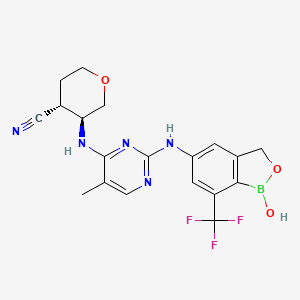
![(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-one](/img/structure/B12373525.png)
